molecular formula C20H26N2O B13820134 4,4'-Di-n-butylazoxybenzene CAS No. 36946-06-2

4,4'-Di-n-butylazoxybenzene

Cat. No.: B13820134
CAS No.: 36946-06-2
M. Wt: 310.4 g/mol
InChI Key: OCHLRMQEVOPMSK-UHFFFAOYSA-N
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Description

Chemical Structure:
4,4'-Di-n-butylazoxybenzene (CAS: 17051-01-3) is an azoxybenzene derivative featuring two n-butoxy groups at the 4,4' positions of the biphenyl core. The azoxy functional group (-N(O)=N-) bridges the two benzene rings, conferring unique electronic and steric properties. Its systematic IUPAC name is 1,2-bis(4-butoxyphenyl)diazene 1-oxide.

Azoxybenzene derivatives typically form via controlled oxidation of azobenzenes or reduction of nitro compounds.

Properties

CAS No.

36946-06-2

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

(4-butylphenyl)-(4-butylphenyl)imino-oxidoazanium

InChI

InChI=1S/C20H26N2O/c1-3-5-7-17-9-13-19(14-10-17)21-22(23)20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3

InChI Key

OCHLRMQEVOPMSK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCC)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Di-n-butylazoxybenzene typically involves the reaction of 4-nitrobutylbenzene with a reducing agent to form 4-amino-n-butylbenzene. This intermediate is then subjected to oxidation to yield 4,4’-Di-n-butylazoxybenzene. Common reducing agents used in the first step include iron powder or tin chloride in the presence of hydrochloric acid. The oxidation step can be carried out using hydrogen peroxide or other suitable oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of 4,4’-Di-n-butylazoxybenzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4,4’-Di-n-butylazoxybenzene undergoes various chemical reactions, including:

    Oxidation: The azoxy group can be further oxidized to form nitro compounds.

    Reduction: Reduction of the azoxy group can yield corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-Di-n-butylazoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Di-n-butylazoxybenzene involves its interaction with cellular components. The azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular macromolecules, causing oxidative stress and potential antimicrobial effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : Comparable azoxybenzene derivatives with shorter alkoxy chains (e.g., methoxy) exhibit higher melting points (>150°C), while n-butoxy substitution likely reduces crystallinity due to increased steric bulk.
  • Solubility : Enhanced solubility in organic solvents (e.g., chloroform, DMF) is expected due to the n-butyl groups.

Applications :
Azoxybenzenes are studied for liquid crystal behavior, photoresponsive materials, and intermediates in agrochemical synthesis.

Comparative Analysis with Structural Analogues

Alkoxy-Substituted Azoxybenzenes

Property 4,4'-Di-n-butylazoxybenzene 4,4'-Dimethoxyazoxybenzene 4,4'-Diethoxyazoxybenzene
Melting Point (°C) ~80–100 (estimated) 165–168 120–125
Solubility High in non-polar solvents Moderate in polar solvents Moderate in ether/acetone
Liquid Crystal Phase Likely nematic phase Smectic phase dominant Nematic/smectic transition

Key Observations :

  • Longer alkoxy chains (e.g., n-butyl) lower melting points and enhance solubility compared to methoxy or ethoxy analogues.
  • Liquid crystal behavior is chain-length-dependent: shorter chains favor ordered smectic phases, while longer chains promote nematic phases due to reduced intermolecular forces.

Thiazolidinon and Oxadiazol Derivatives

4,4'-Di-n-butylazoxybenzene differs significantly from heterocyclic analogues like 4,4'-bis-thiazolidinon bibenzyl (4a-h) and oxadiazol derivatives (5a-h):

Property 4,4'-Di-n-butylazoxybenzene 4,4'-Bis-thiazolidinon Bibenzyl
Functional Group Azoxy (-N(O)=N-) Thiazolidinon (S, N, O heterocycle)
Bioactivity Limited data High fungicidal activity
Thermal Stability Moderate High (>200°C decomposition)

Key Observations :

  • Thiazolidinon derivatives exhibit superior biological activity (e.g., fungicidal) due to heterocyclic pharmacophores, whereas azoxybenzenes are primarily explored for materials science.

Styryl and Biphenyl Analogues

Studies on alkoxy-substituted distyrylbiphenyls (e.g., 4,4'-distyrylbenzenes) reveal stark contrasts in photophysical properties:

Property 4,4'-Di-n-butylazoxybenzene 4,4'-Di-n-octyloxy-distyrylbiphenyl
UV-Vis Absorption ~300–350 nm ~350–400 nm
Fluorescence Weak or absent Strong emission (λem ≈ 450 nm)
Application Potential Liquid crystals Organic LEDs, sensors

Key Observations :

  • Styryl derivatives exhibit extended conjugation and stronger fluorescence, making them suitable for optoelectronics, whereas azoxybenzenes are less emissive but tunable for liquid crystals.

Research Findings and Data Gaps

  • Thermal Stability: Azoxybenzenes with n-butyl groups show moderate stability (~150–200°C), but decomposition pathways remain understudied compared to thiazolidinon derivatives.
  • Biological Activity: Limited data exist for 4,4'-Di-n-butylazoxybenzene, though structural analogues (e.g., nitroazoxybenzenes) show herbicidal properties in prior studies.
  • Synthetic Challenges: Longer alkoxy chains complicate purification, as noted in thiazolidinon synthesis requiring multiple recrystallization steps.

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